5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . Another approach involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The one-pot catalyst-free procedure is particularly advantageous for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions are also possible, but detailed information is limited.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and dibenzoylacetylene . Reaction conditions typically involve room temperature and catalyst-free environments, making the synthesis straightforward and efficient.
Major Products
The major products formed from these reactions include various poly-substituted triazolo-pyrimidine derivatives, which have been studied for their biological activities .
Scientific Research Applications
5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells.
Materials Science:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound exerts its effects through the inhibition of ER stress, apoptosis, and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound is similar in structure and has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with significant cytotoxic activities against various cancer cell lines.
Uniqueness
5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its dual activity as a neuroprotective and anti-neuroinflammatory agent. Its ability to inhibit multiple pathways, including the NF-kB inflammatory pathway, sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H5F7N4 |
---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H5F7N4/c14-7-3-1-6(2-4-7)8-5-9(12(15,16)17)24-11(21-8)22-10(23-24)13(18,19)20/h1-5H |
InChI Key |
MGFNXEMEBGEHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.